molecular formula C21H22Cl2N6O B1681195 1,3-Bis(4-amino-2-methyl-6-quinolyl)urea dihydrochloride CAS No. 5424-37-3

1,3-Bis(4-amino-2-methyl-6-quinolyl)urea dihydrochloride

Cat. No. B1681195
CAS RN: 5424-37-3
M. Wt: 445.3 g/mol
InChI Key: GKQYGRWQCWWSHN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound participates in molecular rearrangement processes, leading to the unexpected synthesis of new indole and imidazolinone derivatives. This reaction showcases its utility in the creation of novel compounds with potential biological and pharmaceutical applications.


Molecular Structure Analysis

The molecular formula of BMQ-DHC is C21H22Cl2N6O . The InChI representation of the molecule is InChI=1S/C21H20N6O.2ClH/c1-11-7-17 (22)15-9-13 (3-5-19 (15)24-11)26-21 (28)27-14-4-6-20-16 (10-14)18 (23)8-12 (2)25-20;;/h3-10H,1-2H3, (H2,22,24) (H2,23,25) (H2,26,27,28);2*1H .

Mechanism of Action

Target of Action

Surfen dihydrochloride primarily targets heparan sulfate (HS) . Heparan sulfate is a linear polysaccharide found on cell surfaces and in the extracellular matrix, which plays a crucial role in cell-cell interactions and cellular processes .

Mode of Action

Surfen dihydrochloride acts as a HS antagonist . It binds to glycosaminoglycans , a type of molecule that interacts with proteins to regulate cell growth, proliferation, adhesion, and migration . By binding to these molecules, Surfen dihydrochloride can interfere with their normal function .

Biochemical Pathways

Surfen dihydrochloride affects the sulfation of heparin and inhibits degradation by heparin lyases . This can impact various biochemical pathways, including those involving FGF2 binding and signaling . FGF2, or fibroblast growth factor 2, is a protein that plays a key role in cell growth, differentiation, and angiogenesis .

Pharmacokinetics

Its ability to bind to glycosaminoglycans suggests it may have good bioavailability .

Result of Action

Surfen dihydrochloride’s action results in the inhibition of cell attachment and virus infection . By antagonizing heparan sulfate, it can prevent cells from adhering to each other or to the extracellular matrix . This can also block viruses from attaching to cells, thereby preventing infection .

Action Environment

The action of Surfen dihydrochloride can be influenced by various environmental factors. For instance, the presence of other molecules that bind to glycosaminoglycans could potentially compete with Surfen dihydrochloride, affecting its efficacy . Additionally, factors such as pH and temperature could potentially affect the stability of the compound .

properties

IUPAC Name

1,3-bis(4-amino-2-methylquinolin-6-yl)urea;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O.2ClH/c1-11-7-17(22)15-9-13(3-5-19(15)24-11)26-21(28)27-14-4-6-20-16(10-14)18(23)8-12(2)25-20;;/h3-10H,1-2H3,(H2,22,24)(H2,23,25)(H2,26,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQYGRWQCWWSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)NC(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3811-56-1 (Parent)
Record name Aminoquinuride dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045083
Record name Aminoquinuride dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-amino-2-methyl-6-quinolyl)urea dihydrochloride

CAS RN

5424-37-3
Record name Aminoquinuride dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005424373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoquinuride dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(4-amino-2-methyl-6-quinolyl)urea dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.151
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMINOQUINURIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2YT71SUIU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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